

Application Notes and Protocols: Use of JMV 167 in Pancreatic Secretion Assays

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Compound of Interest

Compound Name: Jmv 167

Cat. No.: B1672972

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Introduction

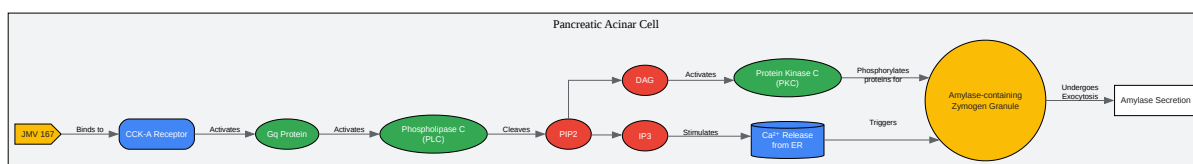
JMV 167 is a synthetic analog of the C-terminal heptapeptide of cholecystokinin (CCK). It is a valuable tool for studying the physiology and pharmacology of pancreatic acinar cell secretion. **JMV 167** acts as a selective agonist at the CCK-A receptor, which is prominently expressed on pancreatic acinar cells.[1][2] Understanding the interaction of **JMV 167** with these receptors and its downstream effects on enzyme secretion is crucial for research into pancreatic function and the development of therapeutic agents targeting pancreatic disorders.

These application notes provide detailed protocols for the isolation of pancreatic acini and the subsequent use of **JMV 167** in amylase secretion assays. The included data and signaling pathway diagrams will aid researchers in designing and interpreting their experiments.

Mechanism of Action

JMV 167 stimulates pancreatic enzyme secretion by binding to CCK-A receptors on pancreatic acinar cells.[1] While it is considered a full agonist for amylase release, it acts as a partial agonist for the activation of phospholipase C (PLC).[1] The binding of **JMV 167** to the CCK-A receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium and, ultimately, the exocytosis of digestive enzymes, such as amylase.[2] Studies have shown that **JMV 167** binds to both high and low-affinity CCK receptors on pancreatic acini.[2]

Signaling Pathway of JMV 167 in Pancreatic Acinar Cells



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Caption: Signaling pathway of **JMV 167** in pancreatic acinar cells.

Data Presentation

The following table summarizes the quantitative data on the effects of **JMV 167** on amylase release from rabbit pancreatic acini, with CCK-8 included for comparison.

Compound	Parameter	Value	Species	Notes
JMV 167	Maximal Amylase Release	~50% of CCK-8 maximum	Rabbit	The dose-response curve plateaued above 300 nM.[3]
CCK-8	Concentration for Maximal Amylase Release	3 nM	Rabbit	Higher concentrations led to a decline in amylase release.[3]
JMV 167	Efficacy (Calcium Mobilization)	50-60% of CCK-8	Rat	Assessed by measuring cytosolic calcium and radioactive calcium outflux. [2]

Experimental Protocols

I. Isolation of Pancreatic Acini

This protocol is adapted from methods for isolating murine and human pancreatic acini.[4][5]

Materials:

- Pancreas from a freshly sacrificed animal (e.g., mouse or rat)
- Extracellular solution (in mM): 140 NaCl, 4.7 KCl, 1.13 MgCl₂, 1 CaCl₂, 10 D-glucose, 10 HEPES (pH 7.35 with NaOH)[4]
- Collagenase (e.g., CLSPA, 200 U/ml) dissolved in extracellular solution[4]
- Bovine Serum Albumin (BSA)
- Soybean Trypsin Inhibitor (STI)

- 15 ml polystyrene tubes
- Shaking water bath (37°C)
- 70 µm nylon cell strainer
- Tabletop centrifuge

Procedure:

- Tissue Collection: Aseptically dissect the pancreas and place it in ice-cold extracellular solution. Gently remove any attached adipose and lymphoid tissue.
- Enzymatic Digestion:
 - Mince the pancreas into small pieces (~1 mm³).
 - Transfer the minced tissue to a 15 ml tube containing 5-10 ml of extracellular solution with collagenase, BSA, and STI.
 - Incubate in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is substantially dispersed. Gently triturate the tissue with a pipette every 10-15 minutes to aid digestion.
- Mechanical Dispersion and Filtration:
 - After digestion, further disperse the acini by gently pipetting the suspension up and down.
 - Filter the cell suspension through a 70 µm nylon cell strainer to remove undigested tissue and debris.
- Purification by Centrifugation:
 - Collect the filtrate in a fresh 15 ml tube.
 - Centrifuge at low speed (e.g., 260 g) for 1 minute.^[4] This will pellet the denser acinar cells while leaving smaller cells and debris in the supernatant.

- Carefully aspirate and discard the supernatant.
- Gently resuspend the pellet in fresh extracellular solution.
- Repeat the centrifugation and washing steps two more times to obtain a purified acinar cell preparation.
- Final Preparation: Resuspend the final acinar pellet in the appropriate buffer for your secretion assay.

II. Amylase Secretion Assay

This protocol outlines the steps for measuring amylase release from isolated pancreatic acini in response to stimulation with **JMV 167**.^[6]

Materials:

- Isolated pancreatic acini
- Incubation buffer (e.g., extracellular solution supplemented with BSA)
- **JMV 167** stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in incubation buffer)
- Control and other test compounds (e.g., CCK-8 as a positive control)
- Microcentrifuge tubes
- Incubator or water bath (37°C)
- Amylase activity assay kit
- Spectrophotometer

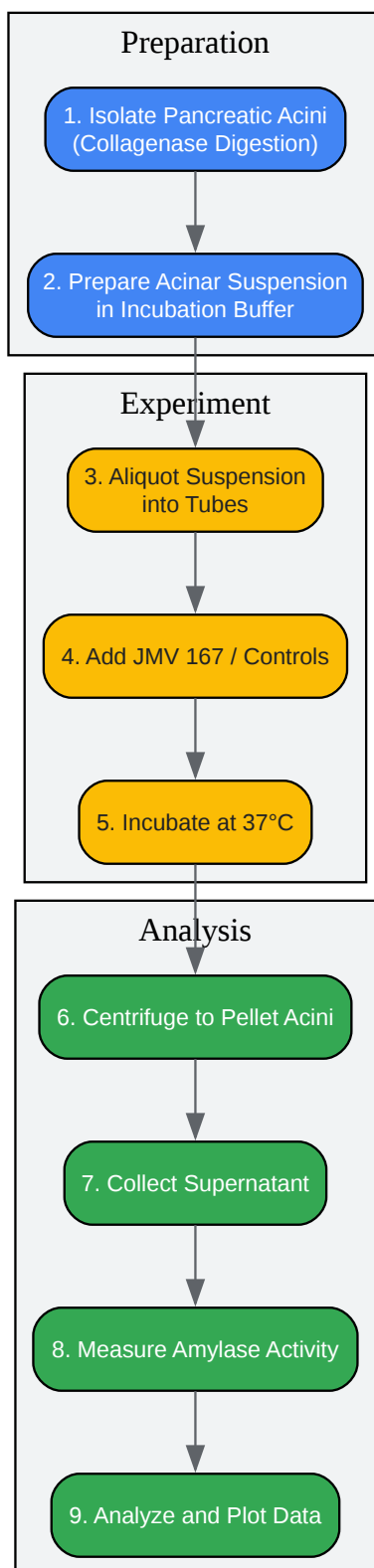
Procedure:

- Acinar Suspension: Prepare a suspension of isolated acini in incubation buffer and aliquot equal volumes into microcentrifuge tubes. It is recommended to have at least three replicates for each experimental condition.^[6]

- Experimental Groups:
 - Basal (Unstimulated): Acini incubated with buffer only.
 - **JMV 167** Stimulated: Acini incubated with various concentrations of **JMV 167**.
 - Positive Control (e.g., CCK-8): Acini incubated with a known secretagogue.
 - Total Amylase: A set of tubes with acini that will be lysed to determine the total amylase content.
- Incubation:
 - Add the appropriate concentrations of **JMV 167**, CCK-8, or buffer to the corresponding tubes.
 - Incubate all tubes (except the "total amylase" group) at 37°C for a set period (e.g., 30 minutes).
- Sample Collection:
 - After incubation, pellet the acini by centrifugation (e.g., 1000 g for 1 minute).
 - Carefully collect the supernatant, which contains the secreted amylase, and transfer it to a new tube.
 - For the "total amylase" group, lyse the cells in the pellet (e.g., with detergent or sonication) to release all intracellular amylase.
- Amylase Measurement:
 - Determine the amylase activity in the collected supernatants and the total amylase lysates using a commercial amylase assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Express the secreted amylase as a percentage of the total cellular amylase for each sample.

- Calculate the mean and standard error for each experimental group.
- Plot the dose-response curve for **JMV 167** (percentage of total amylase released vs. log concentration of **JMV 167**).

Experimental Workflow for Pancreatic Secretion Assay



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Caption: Experimental workflow for the pancreatic amylase secretion assay.

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